5-Ethyl-2-methoxy-3-nitrobenzoic acid is an organic compound classified as a substituted benzoic acid. It features a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to the benzene ring, along with an ethyl substituent. This compound is significant in organic synthesis and has applications in pharmaceuticals and agrochemicals. The molecular formula for 5-Ethyl-2-methoxy-3-nitrobenzoic acid is C₁₀H₁₁N₁O₅, with a molecular weight of approximately 225.20 g/mol .
The synthesis of 5-Ethyl-2-methoxy-3-nitrobenzoic acid can be approached through various methods, primarily involving the nitration of a suitable benzoic acid derivative. One effective method includes:
The molecular structure of 5-Ethyl-2-methoxy-3-nitrobenzoic acid can be represented using various notations:
COC1=C(C=C(CC)C=C1C(O)=O)[N+]([O-])=O1S/C10H11NO5/c1-3-6-4-7(10(12)13)9(16-2)8(5-6)11(14)15/h4-5H,3H2,1-2H3,(H,12,13)The structure consists of a benzene ring with three substituents: an ethyl group at position 5, a methoxy group at position 2, and a nitro group at position 3. The presence of these groups influences the compound's reactivity and properties significantly .
5-Ethyl-2-methoxy-3-nitrobenzoic acid participates in various chemical reactions typical of aromatic compounds:
The mechanism of action for 5-Ethyl-2-methoxy-3-nitrobenzoic acid primarily revolves around its interactions as an electrophile in organic synthesis:
The physical and chemical properties of 5-Ethyl-2-methoxy-3-nitrobenzoic acid include:
Additional properties include:
5-Ethyl-2-methoxy-3-nitrobenzoic acid finds applications primarily in:
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5